molecular formula C15H20ClNO4S B2494985 2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide CAS No. 2310205-20-8

2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide

Cat. No.: B2494985
CAS No.: 2310205-20-8
M. Wt: 345.84
InChI Key: YGIMYDVNLTULMH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a thiolan ring, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with a thiolan derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as:

    Condensation Reaction: Combining 4-chlorophenol with an acylating agent.

    Cyclization: Forming the thiolan ring structure.

    Purification: Using techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The thiolan ring may also play a role in stabilizing the compound’s interaction with its targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenoxyacetic acid: Known for its use as a plant growth regulator.

    2-(4-chlorophenoxy)ethanol: Used in organic synthesis and as an intermediate in the production of other chemicals.

Uniqueness

2-(4-chlorophenoxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide is unique due to its combined chlorophenoxy and thiolan structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c16-12-1-3-13(4-2-12)20-9-14(19)17-10-15(21-7-6-18)5-8-22-11-15/h1-4,18H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIMYDVNLTULMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)COC2=CC=C(C=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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